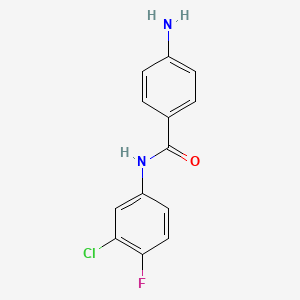

4-Amino-N-(3-chloro-4-fluorophenyl)benzamide

Overview

Description

“4-Amino-N-(3-chloro-4-fluorophenyl)benzamide” is a chemical compound with the molecular formula C13H10ClFN2O . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “4-Amino-N-(3-chloro-4-fluorophenyl)benzamide” consists of a benzamide group attached to a chloro-fluoro-phenyl group .Physical And Chemical Properties Analysis

The molecular weight of “4-Amino-N-(3-chloro-4-fluorophenyl)benzamide” is 264.68 g/mol .Scientific Research Applications

Tyrosinase Inhibition for Cosmetic Applications

The compound has been identified as an inhibitor of tyrosinase, an enzyme involved in melanin production. Overproduction of melanin can lead to skin pigmentation disorders and is also implicated in neurodegenerative processes like Parkinson’s disease . By inhibiting tyrosinase, 4-Amino-N-(3-chloro-4-fluorophenyl)benzamide could be used to develop treatments for these conditions, as well as for cosmetic products aimed at reducing hyperpigmentation.

Pharmaceutical Research for Neurodegenerative Diseases

Given its role in modulating tyrosinase activity, this compound may have therapeutic potential in neurodegenerative diseases where abnormal melanin synthesis is a factor, such as Parkinson’s disease . Research in this area could lead to the development of novel drugs that help manage symptoms or slow the progression of these diseases.

Antimicrobial Applications

The structural motif of 3-chloro-4-fluorophenyl is known to contribute to antimicrobial activity. While specific studies on 4-Amino-N-(3-chloro-4-fluorophenyl)benzamide are limited, related compounds have shown promise in combating microbial infections, suggesting potential applications in developing new antibiotics .

Cancer Research

Compounds with benzamide structures have been explored for their anticancer properties. The specific moiety present in 4-Amino-N-(3-chloro-4-fluorophenyl)benzamide could be beneficial in designing new chemotherapeutic agents, particularly in cancers where tyrosinase-related pathways are involved .

Molecular Modelling and Drug Design

The compound’s ability to interact with tyrosinase’s catalytic site makes it a valuable model for molecular docking studies. These studies can inform the design of new drugs with improved binding affinity and potency against target enzymes .

Chemical Synthesis of Novel Compounds

The 3-chloro-4-fluorophenyl fragment within 4-Amino-N-(3-chloro-4-fluorophenyl)benzamide can be used as a building block in the synthesis of a wide range of novel compounds. Its presence has been shown to enhance the inhibitory activity of small molecules, making it a significant structural feature for chemical synthesis .

Research on Skin Pigmentation Disorders

The compound’s inhibitory effect on tyrosinase suggests its utility in studying and treating skin pigmentation disorders. It could serve as a lead compound for developing drugs that regulate melanin production in the skin .

Enzyme Mechanism Studies

Studying the interaction of 4-Amino-N-(3-chloro-4-fluorophenyl)benzamide with tyrosinase can provide insights into the enzyme’s mechanism of action. This knowledge is crucial for the development of enzyme inhibitors used in various therapeutic and cosmetic applications .

Mechanism of Action

Target of Action

It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.

Mode of Action

Compounds with similar structures have been shown to interact with their targets in various ways, including through electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Similar compounds have been involved in rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions .

properties

IUPAC Name |

4-amino-N-(3-chloro-4-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-11-7-10(5-6-12(11)15)17-13(18)8-1-3-9(16)4-2-8/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFLALARWMHTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-(3-chloro-4-fluorophenyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethanone](/img/structure/B1385777.png)

![(Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1385783.png)

![2-[(3-Ethoxypropyl)amino]nicotinic acid](/img/structure/B1385788.png)

![2-[Butyl(methyl)amino]nicotinic acid](/img/structure/B1385795.png)